molecular formula C11H16ClN3O2 B1489776 Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate CAS No. 1491449-60-5

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate

Cat. No.: B1489776
CAS No.: 1491449-60-5
M. Wt: 257.72 g/mol
InChI Key: ZTNWIMPHYQZCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl .

Scientific Research Applications

Synthetic Methods and Chemical Transformations

  • Synthesis of Pyrimidine Derivatives : Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These transformations indicate the utility of ethyl groups in synthesizing pyrimidine derivatives, which are foundational in developing compounds with potential biological activities (Roberts, Landor, & Bolessa, 1994).

  • Synthesis of Purine Derivatives : The reaction of amino-aminopyrimidine with ethyl orthoformate produces cyclic acetals, demonstrating the versatility of ethyl groups in synthesizing purine derivatives. These compounds have been explored for their conformational isomers and structural elucidation through spectroscopy, showcasing the importance of such transformations in medicinal chemistry (Mishnev et al., 1979).

  • Anticancer Agent Development : Ethyl groups play a critical role in the synthesis of pyridooxazines and pyridothiazines, with investigations into their effects on cell proliferation and survival in cancer models. This research underscores the importance of specific chemical transformations in developing potential anticancer agents (Temple et al., 1983).

  • Solubility Studies : Understanding the solubility of pyrimidine derivatives in various organic solvents is crucial for pharmaceutical formulation and development. Studies involving compounds like 2-amino-4-chloro-6-methoxypyrimidine provide insights into solubility trends across solvents, contributing to the knowledge base necessary for drug development (Yao, Xia, & Li, 2017).

  • Enzyme Inhibitor Synthesis : The transformation of ethyl groups into chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxybutanoate, exemplifies the synthesis of enzyme inhibitors. These compounds are vital in developing drugs targeting specific enzymes involved in disease pathways, highlighting the intersection of synthetic chemistry and therapeutic development (Jung, Park, & Kim, 2012).

Properties

IUPAC Name

ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNWIMPHYQZCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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